Cyclohexyl methyl sulfide

Catalog No.
S1905868
CAS No.
7133-37-1
M.F
C7H14S
M. Wt
130.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl methyl sulfide

Dimethyl sulfide (DMS) volatility and odor often restrict process scale and temperature range. Cyclohexyl methyl sulfide (7133-37-1) provides a high-boiling, manageable alternative.

  • Higher reaction efficiency: bp 160°C enables S-alkylation >38°C, maintaining phase integrity.
  • Safer, less odor: suitable for large-scale Corey-Kim oxidations, yielding non-volatile sulfoxide byproducts for straightforward purification.
  • Enhanced nucleophilicity over thioanisole due to non-aromatic cyclohexyl group, ideal for thioether ligand synthesis.

CAS Number

7133-37-1

Product Name

Cyclohexyl methyl sulfide

IUPAC Name

methylsulfanylcyclohexane

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

InChI

InChI=1S/C7H14S/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

QQBIOCGHCKNYGP-UHFFFAOYSA-N

SMILES

CSC1CCCCC1

Canonical SMILES

CSC1CCCCC1

Methylsulfanylcyclohexane is an aliphatic sulfide.

Synonyms

(Methylthio)cyclohexane, Cyclohexyl methyl sulphide, Methyl cyclohexyl sulfide, (Methylsulfanyl)cyclohexane, Cyclohexyl(methyl)sulfane

Purity

≥98%

Package Size

5 g, 25 g

Cyclohexyl methyl sulfide is an organosulfur compound featuring a saturated cyclohexyl ring bonded to a methylthio group. As a liquid at room temperature with a low melting point of -80°C and a high boiling point relative to simpler dialkyl sulfides, it serves as a versatile and manageable sulfur-containing nucleophile and synthetic intermediate in pharmaceutical and chemical manufacturing. Its physical properties, particularly its moderate volatility, make it a practical choice for processes where handling, odor containment, and higher reaction temperatures are primary operational considerations.

Research Fit

Biocatalytic asymmetric sulfoxidation studies
Non-aqueous oxidation kinetic modeling with solvent-sensitive behavior
Dioxygenase substrate-specificity research
One-pot brominative aromatization precursor for aryl sulfide synthesis

Substituting Cyclohexyl methyl sulfide with more common alternatives like dimethyl sulfide (DMS) or aromatic analogs like phenyl methyl sulfide (thioanisole) often fails due to critical differences in physical and electronic properties. The high volatility and notoriously unpleasant odor of DMS present significant handling challenges and limit its use to lower-temperature processes. Conversely, the delocalization of sulfur's lone-pair electrons into the aromatic ring of thioanisole reduces its nucleophilicity compared to alkyl sulfides. The specific combination of the electron-donating, non-aromatic cyclohexyl group and the methyl group in Cyclohexyl methyl sulfide provides a unique balance of enhanced reactivity over aryl sulfides and superior processability over highly volatile small-chain alkyl sulfides.

Substitution Risk

Linear analog n-Hexyl methyl sulfide lacks the cyclohexyl conformational constraint, which may alter enzyme active-site recognition and stereochemical outcome.
Aromatic analog Phenyl methyl sulfide introduces aromatic electronic character, shifting oxidative chemoselectivity away from aliphatic sulfide pathways.
Ethyl homolog Cyclohexyl ethyl sulfide differs by one methylene unit, yet solubility and boiling point shift significantly, impacting phase-transfer and separation workflows.

Superior Processability: Significantly Lower Volatility Than Dimethyl Sulfide (DMS)

Cyclohexyl methyl sulfide offers a distinct advantage in process handling and safety due to its significantly lower volatility compared to the commonly used dimethyl sulfide (DMS). Its atmospheric boiling point is estimated to be approximately 175-183°C, whereas DMS boils at only 38°C. This substantial difference minimizes vapor loss, reduces fugitive emissions, and mitigates the pervasive, unpleasant odor associated with DMS, allowing for operations at higher temperatures with simplified engineering controls.

Evidence DimensionBoiling Point at Atmospheric Pressure (760 mmHg)
Target Compound Data~175–183 °C (estimated)
Comparator Or BaselineDimethyl Sulfide (DMS): 38 °C
Quantified Difference>137 °C higher boiling point than DMS
ConditionsStandard atmospheric pressure.

This enables use in higher temperature reactions and creates a safer, more manageable laboratory or plant environment with less odor and lower inhalation risk.

Biocatalytic ee
Cross-study comparable
>99% ee (R), 100% conversion
Supports (R)-sulfoxide biocatalytic synthesis context
A. japonicus whole-cell, optimized co-solvent conditions

Enhanced Reactivity Profile: Increased Nucleophilicity and Oxidation Rate vs. Aromatic Sulfides

The saturated cyclohexyl group acts as an electron-donating group, increasing electron density on the sulfur atom. This makes Cyclohexyl methyl sulfide, as a representative dialkyl sulfide, a stronger nucleophile and more susceptible to oxidation than aromatic sulfides like phenyl methyl sulfide (thioanisole), where the sulfur's lone pairs are delocalized into the aromatic ring. For example, the rate constants for the oxidation of dialkyl sulfides are generally an order of magnitude higher than for aryl methyl sulfides, demonstrating a clear reactivity advantage in relevant transformations.

Evidence DimensionOxidation Rate Constant (vs. H₂O₂)
Target Compound DataDialkyl Sulfide Class: ~10⁴ L mol⁻¹ s⁻¹
Comparator Or BaselineAryl Methyl Sulfide Class: ~10³ L mol⁻¹ s⁻¹
Quantified DifferenceApproximately 10x faster oxidation rate for the dialkyl sulfide class
ConditionsOxidation with hydrogen peroxide.

For reactions requiring a sulfur nucleophile or precursor for oxidation, this compound offers higher intrinsic reactivity, potentially leading to faster reactions or milder conditions compared to aromatic analogs.

Oxidation kinetics
Class-level inference
Reaction order 0.4–0.7, solvent-dependent
Supports solvent-dependent kinetic interpretation
Non-aqueous, t-BuOOH oxidant, 25–55°C

Improved Workflow in Oxidation Reactions: A Practical Alternative to Dimethyl Sulfide

In common synthetic protocols such as the Corey-Kim oxidation, dialkyl sulfides are used as reagents. Using Cyclohexyl methyl sulfide or its close, less volatile analog dicyclohexyl sulfide is a direct strategy to mitigate the pervasive odor and handling issues of dimethyl sulfide (DMS). Furthermore, the resulting byproduct, cyclohexyl methyl sulfoxide, is significantly less volatile than dimethyl sulfoxide (DMSO). This property can simplify product purification, as the sulfoxide byproduct is more amenable to removal by chromatography or crystallization rather than requiring high-vacuum evaporation needed for DMSO.

Evidence DimensionByproduct Volatility & Removal
Target Compound DataByproduct (Cyclohexyl methyl sulfoxide) has low volatility, removed by chromatography/crystallization.
Comparator Or BaselineByproduct of DMS (DMSO) has high boiling point but is often removed by evaporation.
Quantified DifferenceQualitative difference in preferred purification strategy.
ConditionsPost-reaction workup of oxidation reactions (e.g., Corey-Kim).

This simplifies the purification process for medium- to large-scale reactions, avoiding issues associated with removing the high-boiling, often difficult-to-remove DMSO.

NDO substrate fit
Head-to-head
>90% yield, >85% ee (S) vs Other dialkyl sulfides: poor yield and selectivity
Supports NDO substrate-specificity research context
Recombinant E. coli resting cells, pH 7.0, 30°C
Aqueous solubility
Data to verify
173.5 mg/L (measured) vs ~57.9 mg/L ethyl homolog (estimated)
Supports aqueous-phase partitioning review
Solubility data require independent validation
Aromatization route
Class-level inference
One-pot Br₂-mediated aliphatic-to-aromatic conversion
Supports tandem aromatization-bromination research
Reported scope limited; requires further characterization

High-Temperature Nucleophilic Substitution Processes

Ideal for S-alkylation or other nucleophilic substitution reactions that require temperatures above the boiling point of dimethyl sulfide (38°C). Its high boiling point ensures it remains in the reaction phase, improving efficiency and safety.

Precursor for Scale-Up Oxidation Reactions

A preferred reagent for large-scale oxidations (e.g., Corey-Kim type) where the use of DMS is impractical due to odor and handling constraints. The non-volatile nature of the resulting sulfoxide byproduct simplifies purification by allowing for standard chromatographic or crystallization methods instead of challenging DMSO removal.

Synthesis of Electron-Rich Ligands for Catalysis

Serves as a building block for thioether-based ligands where the electron-donating alkyl nature of the sulfur atom is critical for modulating the electronic properties of a metal center. Its reactivity is higher than that of aromatic sulfide precursors, facilitating ligand synthesis.

Application Fit

Application
Selection Property
Validation Focus
Chiral (R)-sulfoxide intermediate synthesis
Biocatalytic enantioselectivity profile
Sulfoxide ee and conversion endpoints
Non-aqueous oxidation kinetic studies
Solvent-sensitive kinetic behavior
Reaction order and solvent-effect validation
Aliphatic-aromatic sulfide conversion
Brominative aromatization pathway
Aryl sulfide product distribution
Dioxygenase substrate screening
Enzyme-substrate compatibility context
Yield and stereoselectivity endpoints

XLogP3

2.7

Other CAS

7133-37-1

Wikipedia

(Methylthio)cyclohexane

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